molecular formula C17H12F4N4O B12368841 Mat2A-IN-13

Mat2A-IN-13

Cat. No.: B12368841
M. Wt: 364.30 g/mol
InChI Key: DVPGIHIDSHTDTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mat2A-IN-13 is a compound that inhibits methionine adenosyltransferase 2A (MAT2A), an enzyme responsible for the synthesis of S-adenosylmethionine (SAM), a principal methyl donor in biological transmethylation reactions. This compound has garnered significant interest due to its potential therapeutic applications, particularly in targeting cancers with methylthioadenosine phosphorylase (MTAP) deletions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mat2A-IN-13 involves several steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The synthetic route typically starts with the preparation of a core structure, followed by functional group modifications to achieve the desired inhibitory activity. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the stability and reactivity of intermediates .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the purity and yield of the compound. This process requires optimization of reaction conditions, such as temperature, pressure, and reaction time, to ensure efficient production. Additionally, purification techniques like crystallization, chromatography, and recrystallization are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

Mat2A-IN-13 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include organic solvents (e.g., methanol, acetonitrile), catalysts (e.g., palladium on carbon), and protective groups (e.g., tert-butyloxycarbonyl). Reaction conditions such as temperature, pH, and reaction time are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce various substituted analogs .

Scientific Research Applications

Mat2A-IN-13 has a wide range of scientific research applications, including:

Mechanism of Action

Mat2A-IN-13 exerts its effects by inhibiting the activity of MAT2A, thereby reducing the production of S-adenosylmethionine (SAM). This inhibition disrupts various methylation reactions essential for cellular function, leading to altered gene expression and cellular processes. The molecular targets and pathways involved include the methionine salvage pathway, folate cycle, and DNA methylation .

Comparison with Similar Compounds

Mat2A-IN-13 is unique compared to other MAT2A inhibitors due to its high selectivity and potency. Similar compounds include:

These compounds share similar mechanisms of action but differ in their binding sites, selectivity, and therapeutic potential.

Properties

Molecular Formula

C17H12F4N4O

Molecular Weight

364.30 g/mol

IUPAC Name

1-(cyclopropylamino)-4-(2-fluoropyridin-3-yl)-6-(trifluoromethyl)pyrido[1,2-c]pyrimidin-3-one

InChI

InChI=1S/C17H12F4N4O/c18-14-11(2-1-6-22-14)13-12-8-9(17(19,20)21)5-7-25(12)16(24-15(13)26)23-10-3-4-10/h1-2,5-8,10H,3-4H2,(H,23,24,26)

InChI Key

DVPGIHIDSHTDTP-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC2=NC(=O)C(=C3N2C=CC(=C3)C(F)(F)F)C4=C(N=CC=C4)F

Origin of Product

United States

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